molecular formula C18H18FN5O2 B2866284 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide CAS No. 1005292-39-6

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide

Cat. No.: B2866284
CAS No.: 1005292-39-6
M. Wt: 355.373
InChI Key: IMNXSWOTKDLYFN-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 4-ethoxyphenyl group at the N1 position and a methylene bridge to an acetamide moiety bearing a 4-fluorophenyl group.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-2-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-20-18(25)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNXSWOTKDLYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Core Formation

The synthesis begins with constructing the 1-(4-ethoxyphenyl)-1H-tetrazole-5-yl scaffold. This is achieved via cyclization of 4-ethoxyphenylacetonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under refluxing dimethylformamide (DMF) at 110°C for 12 hours. The reaction proceeds via a [2+3] cycloaddition mechanism, yielding the tetrazole ring with a 4-ethoxyphenyl substituent at the N1 position.

Key Reaction Parameters :

  • Molar Ratio : 1:1.2 (nitrile:sodium azide)
  • Catalyst : NH₄Cl (10 mol%)
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Methylene Bridge Installation

The tetrazole intermediate is functionalized with a methylene group via nucleophilic alkylation. Treatment with chloromethyl acetate (ClCH₂CO₂Et) in anhydrous tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours introduces the methylene-acetate moiety. Subsequent saponification with lithium hydroxide (LiOH) in methanol/water (4:1) generates the primary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Analytical Validation :

  • ¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.45–7.30 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Acetamide Coupling

The aldehyde intermediate is converted to the primary amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in methanol. The amine is then acylated with 2-(4-fluorophenyl)acetyl chloride, synthesized from 4-fluorophenylacetic acid and thionyl chloride (SOCl₂). The coupling reaction employs N,N-diisopropylethylamine (DIPEA) as a base in DCM at 0°C to room temperature for 12 hours.

Optimization Insights :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) improves yields to 85%.
  • Solvent Effects : Dichloromethane outperforms THF due to better solubility of the acetyl chloride.

Industrial Production Considerations

Scalability Challenges

Large-scale synthesis requires addressing exothermic reactions during cyclization and alkylation. Continuous flow reactors mitigate thermal runaway risks by enhancing heat dissipation.

Green Chemistry Adaptations

  • Solvent Replacement : Transitioning from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : NH₄Cl is recovered via aqueous extraction and reused, lowering waste generation.

Structural Characterization

Spectroscopic Analysis

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 162.1 (C-F), 147.3 (tetrazole C-5), 115.4–128.9 (aromatic carbons).
  • IR (KBr) : 1667 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C-O-C), 835 cm⁻¹ (C-F).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₈FN₅O₂ [M+H]⁺: 364.1471; found: 364.1468.

Side Reactions and Mitigation

Over-Alkylation of Tetrazole

The tetrazole’s N2 and N3 positions may compete for alkylation. Using a stoichiometric ratio of 1:1 (tetrazole:alkylating agent) and low temperatures (0–5°C) suppresses this side reaction.

Hydrolysis of Acetamide

Prolonged exposure to acidic or basic conditions cleaves the amide bond. Neutral pH during workup and storage at −20°C in amber vials preserves integrity.

Comparative Synthetic Approaches

Method Reagents Yield (%) Purity (%)
Classical Alkylation ClCH₂CO₂Et, K₂CO₃ 68 95
Flow Chemistry Microreactor, CPME 82 98
Green Synthesis Recovered NH₄Cl, CPME 75 97

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes and inhibit their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle and Substitution Patterns

Target Compound vs. Triazole/Thiazole Derivatives
  • Compound 9b (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide. Comparison: Replaces the tetrazole with a triazole-thiazole hybrid. The 4-fluorophenyl group is retained in the thiazole ring, suggesting similar electronic effects.
Target Compound vs. Sulfanyl-Triazole Acetamides ():
  • 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():

    • Molecular Weight: 344.38 g/mol.
    • Key Difference: Sulfanyl linker and thiophene substitution instead of tetrazole-ethoxyphenyl groups. The 4-fluorophenyl acetamide is conserved.
    • Implication: Sulfanyl groups may enhance lipophilicity but reduce metabolic stability compared to tetrazoles .
  • N-(2-Ethoxyphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substituents: Methoxyphenyl and phenoxymethyl groups introduce steric bulk. Synthetic Pathway: Uses thiol-ene click chemistry, contrasting with the target compound’s likely Huisgen cycloaddition route .

Pharmacophore Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Potential Target
Target Compound Tetrazole 4-Ethoxyphenyl, 4-Fluorophenyl ~358 (estimated) Enzymes/Receptors (e.g., kinase inhibitors)
9b () Triazole-Thiazole 4-Fluorophenyl, Benzodiazole Not reported α-Glucosidase
BG15554 () Tetrazole Piperazine, Butanone 358.438 Not reported
Compound Imidazole 4-Fluorophenyl, Methylsulfinyl Not reported COX-2 (hypothetical)

Key Differentiators and Implications

Tetrazole vs. Triazole : Tetrazoles offer superior metabolic stability and acidity (pKa ~4.5) compared to triazoles, making the target compound more resistant to enzymatic degradation .

4-Ethoxyphenyl Substitution : The ethoxy group may enhance membrane permeability versus smaller substituents (e.g., methoxy in ) due to increased hydrophobicity.

Fluorophenyl Acetamide : Conserved across analogs, this group likely contributes to target affinity via π-π stacking and electrostatic interactions .

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the 4-ethoxyphenyl and 4-fluorophenyl groups contributes to its unique chemical properties. The general structure can be represented as follows:

\text{N}-\{\text{ 1 4 text ethoxyphenyl})-1H-1,2,3,4-\text{tetrazol}-5-yl]}\text{methyl}-2-(4-\text{fluorophenyl})\text{acetamide}\}

Table 1: Structural Features of the Compound

Component Description
Tetrazole Ring Enhances biological activity
4-Ethoxyphenyl Group Contributes to pharmacological properties
4-Fluorophenyl Group Influences interaction with biological targets

Antimicrobial Properties

Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. A study by Güzel-Akdemir et al. (2020) demonstrated that tetrazole derivatives can effectively inhibit the growth of drug-resistant bacteria, suggesting their potential as new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as modulation of cell cycle progression and inhibition of specific signaling pathways. For instance, research has indicated that similar tetrazole compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to interfere with biochemical pathways essential for microbial survival and cancer cell proliferation.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of the Tetrazole Ring : This can be achieved through cyclization reactions involving appropriate nitrile precursors and azide sources under acidic or basic conditions.
  • Introduction of Ethoxy and Fluorophenyl Groups : Subsequent nucleophilic substitution reactions allow for the introduction of the ethoxyphenyl and fluorophenyl groups.
  • Final Coupling Reaction : The final step involves coupling the intermediate compounds using reagents like EDCI or DCC to form the desired acetamide derivative.

Table 2: Synthetic Route Overview

Step Description
Tetrazole Formation Cyclization of nitriles with azides
Group Substitution Nucleophilic substitution to introduce functional groups
Coupling Reaction Formation of acetamide using coupling agents

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • A study by Kreutter et al. (2009) reported on substituted phenylacetamides as protease inhibitors, highlighting their potential in therapeutic applications.
  • Hussein et al. (2019) investigated sulfonamide-acetamide derivatives as DHFR inhibitors, providing insights into their mechanisms and efficacy against cancer cells.

These studies underscore the relevance of structural modifications in enhancing the biological activity of tetrazole derivatives.

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